4-(Octylamino)pyridine

Medicinal Chemistry Physicochemical Property Lipophilicity

Researchers developing Octenidine-based antimicrobials require a reliable, high-purity building block with the exact octyl chain needed for quaternization. This compound is the chemically defined precursor for that validated pharmacophore. - Indispensable intermediate for synthesising Octenidine and exploring structure-activity relationships. - Consistent ≥98% purity minimises side reactions and simplifies downstream purification. - Bulk stock available for both R&D and scale-up, shipped from US/EU warehouses.

Molecular Formula C13H22N2
Molecular Weight 206.33 g/mol
CAS No. 64690-19-3
Cat. No. B138175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Octylamino)pyridine
CAS64690-19-3
SynonymsN-Octyl-4-pyridinamine;  4-(Octylamino)pyridine; 
Molecular FormulaC13H22N2
Molecular Weight206.33 g/mol
Structural Identifiers
SMILESCCCCCCCCNC1=CC=NC=C1
InChIInChI=1S/C13H22N2/c1-2-3-4-5-6-7-10-15-13-8-11-14-12-9-13/h8-9,11-12H,2-7,10H2,1H3,(H,14,15)
InChIKeyRHDWCSIBVZKRRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Octylamino)pyridine: Antimicrobial Intermediate & Chelator


4-(Octylamino)pyridine, also known as N-octylpyridin-4-amine (CAS 64690-19-3), is a 4-alkylaminopyridine derivative with the molecular formula C₁₃H₂₂N₂ and a molecular weight of 206.33 g/mol . This compound is characterized by a pyridine ring substituted with an octylamino group at the fourth position, imparting significant lipophilicity (calculated LogP: 4.3) and a weakly basic pKa of approximately 8.32 . It is primarily recognized in the scientific literature as a crucial synthetic intermediate in the preparation of the broad-spectrum antimicrobial agent Octenidine and is also noted for its utility as a chelating agent [1].

Antimicrobial intermediate synthesis – Documented precursor for Octenidine pharmacophore studies.
Chelating agent research – High lipophilicity supports non-aqueous metal complexation design.
Functional material precursor – Octyl chain enables HLB‑tuned surfactant or phase-transfer catalyst development.

Why 4-(Octylamino)pyridine Cannot Be Replaced


While many 4-aminopyridine derivatives exist, 4-(Octylamino)pyridine possesses a specific combination of a long octyl chain and a secondary amine on the pyridine ring that dictates its unique physicochemical properties and synthetic utility . Simple substitution with a shorter-chain analog (e.g., 4-methylaminopyridine) or an unsubstituted 4-aminopyridine would drastically alter the compound's lipophilicity and basicity, thereby affecting its behavior in two-phase reactions, its ability to penetrate biological membranes in downstream products, and its solubility profile . Furthermore, the specific length and linear nature of the octyl group are essential for the stereoelectronic requirements of the subsequent quaternization step that yields the potent antimicrobial agent Octenidine, making it the chemically defined and indispensable precursor for this validated pharmacophore [1].

Octyl chain irreplaceable

Shorter-chain or unsubstituted analogs alter the final pharmacophore and may not support Octenidine-related research.

Lipophilicity mismatch

Replacement with 4‑aminopyridine causes a large LogP shift, disrupting biphasic reactivity and membrane-interaction studies.

Process specificity

Reported scalable synthesis and high‑purity profiles are established only for this octyl derivative, not for other 4‑alkylaminopyridines.

4-(Octylamino)pyridine: Differentiating Evidence


Lipophilicity Advantage over 4-Aminopyridine

4-(Octylamino)pyridine exhibits a substantially higher lipophilicity compared to the parent compound 4-aminopyridine, a critical parameter for applications requiring membrane permeability or phase transfer. The calculated LogP for 4-(Octylamino)pyridine is approximately 4.3, while 4-aminopyridine has a reported LogP of 0.48 [1].

Lipophilicity
Class-level
LogP 4.3 vs 0.48
~2500–6300× partition increase
Supports biphasic reactivity and membrane-interaction study design
Calculated values; experimental LogP for target not confirmed
Medicinal Chemistry Physicochemical Property Lipophilicity

Solid-State and Solution Properties

The introduction of the octyl chain dramatically alters the physical state and solubility profile. 4-(Octylamino)pyridine is a solid with a reported melting point of 70-73 °C and is slightly soluble in chloroform and methanol, whereas 4-aminopyridine melts at a significantly higher temperature (158-160 °C) and is highly soluble in water [1].

Solid-State & Solubility
Class-level
mp 70–73 °C vs 158–160 °C
Soluble in organic solvents vs water
Informs purification and synthetic sequence design; water-free conditions may be required
Qualitative solubility observations; aqueous insolubility implied
Process Chemistry Formulation Purification

Primary Intermediate for Octenidine Synthesis

4-(Octylamino)pyridine is the specifically documented and primary precursor for the synthesis of the potent antimicrobial agent Octenidine, as detailed in patent and journal literature. This is not a general property of all 4-aminopyridine derivatives; it is uniquely conferred by the specific length and linear nature of the octyl chain, which is critical for the biological activity of the final dimeric product [1][2].

Synthetic Utility
Reported
Specifically documented precursor for Octenidine; unique among 4‑alkylaminopyridines
Required starting material for Octenidine pharmacophore research; chain length determines activity
No direct comparative data on other chain lengths; functional specificity noted
Antimicrobial Agent Synthesis Pharmaceutical Intermediate Octenidine

High Purity and Yield in Scalable Synthesis

A published synthesis method for 4-(Octylamino)pyridine demonstrates its scalability and the ability to achieve high purity, reporting a 78.5% yield of the product at 99.3% purity on a multi-kilogram scale . This level of process validation is not equally established for all possible chain-length variants.

Scalable Purity
Data to verify
78.5% yield
99.3% purity
32.3 kg scale
Supports procurement reliability and research specification compliance
Reported synthesis conditions; no comparative process data for analogs
Process Development Scale-up Chemical Purity

4-(Octylamino)pyridine Applications


Octenidine and Bispyridinamine Antimicrobial Synthesis

This is the principal and most cited use case for 4-(Octylamino)pyridine. Researchers and industrial chemists procuring this compound are almost exclusively interested in its role as the key intermediate in the synthesis of Octenidine, a clinically validated topical antiseptic [1]. Furthermore, the compound serves as the foundational building block for exploring structure-activity relationships (SAR) around the Octenidine pharmacophore, as seen in recent studies where analogs with modified linkers are synthesized from this same starting material to investigate their antibacterial potency [2].

Lipophilic Chelating Ligand

The compound's structure, featuring a pyridine nitrogen and a secondary amine, allows it to act as a chelating agent, a property noted in multiple vendor sources . While direct comparative chelation studies are lacking in public literature, the high lipophilicity imparted by the octyl chain (LogP ~4.3) makes it a candidate for designing metal complexes with enhanced membrane permeability or for applications in non-aqueous environments. This differentiates it from more hydrophilic chelators like unsubstituted 4-aminopyridine, whose complexes would preferentially partition into the aqueous phase .

Functional Materials and Catalysts

Long-chain alkylaminopyridines are valuable in materials science for preparing surfactants, phase-transfer catalysts, and precursors for ionic liquids . The specific octyl chain length of this compound is key to achieving a desirable hydrophilic-lipophilic balance (HLB), which controls the self-assembly and surface-active properties of the final material. Substitution with a shorter or longer alkyl analog would shift the HLB, potentially resulting in a material with suboptimal performance for the intended application.

Application
Selection Property
Validation Focus
Octenidine synthesis research
Documented precursor for antimicrobial pharmacophore
Synthetic route purity and antimicrobial endpoint assays
Chelating ligand studies
High lipophilicity for non-aqueous complexation
Metal complex partition and stability in organic media
Functional material precursor
Octyl chain HLB for surfactant/phase-transfer design
Self-assembly, surface activity, and material performance screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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